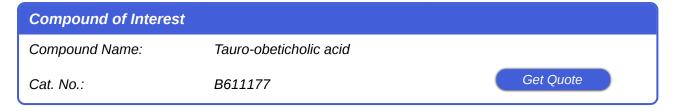


Tauro-obeticholic Acid: A Technical Guide to Synthesis, Chemical Properties, and Research Applications

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tauro-obeticholic acid (T-OCA) is the taurine-conjugated form and a primary active metabolite of obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist. As a key mediator of OCA's pharmacological effects, T-OCA plays a crucial role in the regulation of bile acid homeostasis, lipid metabolism, and inflammatory responses. This technical guide provides a comprehensive overview of the synthesis of T-OCA, its key chemical properties, and detailed methodologies for its application in preclinical research. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of FXR agonists in liver diseases and other metabolic disorders.

Chemical Properties

Tauro-obeticholic acid is a synthetic bile acid analogue. Its chemical structure consists of the obeticholic acid backbone conjugated to a taurine molecule via an amide linkage. This conjugation enhances its water solubility compared to the parent compound, OCA.



| Property | Value |
|-------------------|---|
| IUPAC Name | 2-[[$(3\alpha,5\beta,6\alpha,7\alpha)$ -6-ethyl-3,7-dihydroxy-24-oxocholan-24-yl]amino]ethanesulfonic acid |
| Synonyms | T-OCA, Obeticholic Acid Taurine Conjugate, Tauro-6-ethylchenodeoxycholic acid |
| CAS Number | 863239-61-6 |
| Molecular Formula | C28H49NO6S |
| Molecular Weight | 527.76 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and methanol. |
| Storage | Store at -20°C for long-term stability. |

Synthesis of Tauro-obeticholic Acid

The synthesis of **Tauro-obeticholic acid** is achieved through the conjugation of obeticholic acid with taurine. The following protocol is a general method adapted from the synthesis of other taurine-conjugated bile acids.

Experimental Protocol: Taurine Conjugation of Obeticholic Acid

Materials:

- Obeticholic acid (OCA)
- Taurine
- N,N'-Dicyclohexylcarbodiimide (DCC)
- N-Hydroxysuccinimide (NHS)
- Dimethylformamide (DMF), anhydrous



- Diethyl ether, anhydrous
- Sodium bicarbonate (NaHCO₃)
- Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., chloroform/methanol/acetic acid mixture)

Procedure:

- Activation of Obeticholic Acid:
 - Dissolve obeticholic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution to 0°C in an ice bath.
 - Add N,N'-Dicyclohexylcarbodiimide (1.1 equivalents) to the solution and stir the reaction mixture at 0°C for 1 hour, then at room temperature overnight.
- Conjugation with Taurine:
 - In a separate flask, dissolve taurine (1.5 equivalents) in a saturated aqueous solution of sodium bicarbonate.
 - Slowly add the taurine solution to the activated obeticholic acid mixture from step 1.
 - Stir the reaction mixture at room temperature for 24-48 hours.
- Work-up and Purification:



- Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of DMF.
- Acidify the filtrate to a pH of approximately 2-3 with 1M HCl.
- Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude Tauro-obeticholic acid by silica gel column chromatography using a chloroform/methanol/acetic acid solvent system.
- Combine the fractions containing the pure product and evaporate the solvent to yield **Tauro-obeticholic acid** as a white solid.

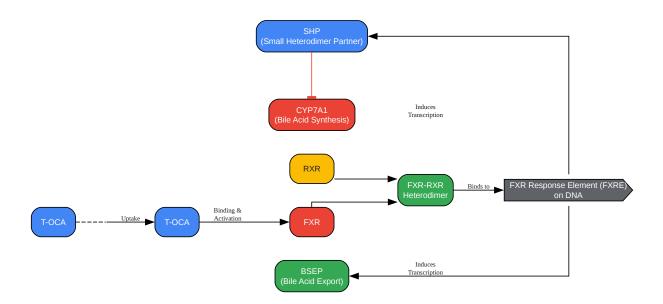
Expected Yield: 70-80%

Mechanism of Action: FXR Signaling Pathway

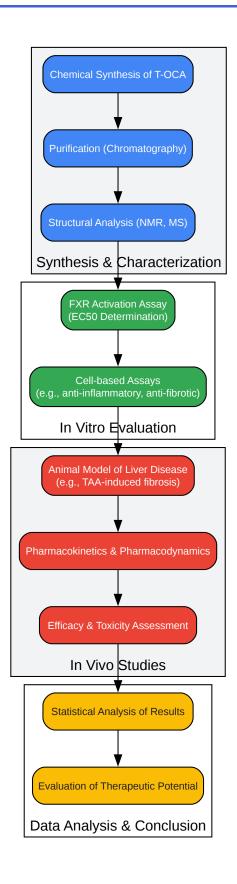
Tauro-obeticholic acid, as an active metabolite of OCA, exerts its biological effects primarily through the activation of the Farnesoid X Receptor (FXR), a nuclear hormone receptor highly expressed in the liver and intestine.

FXR Signaling Pathway Diagram









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